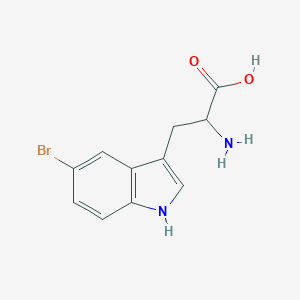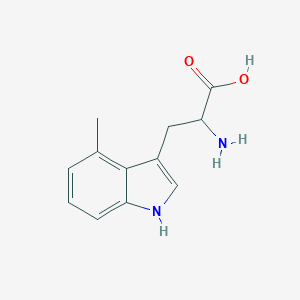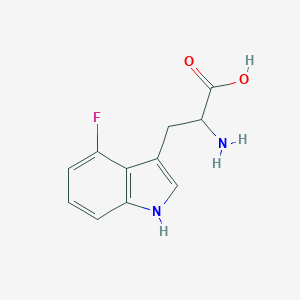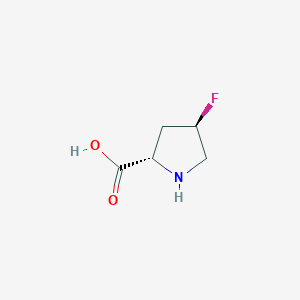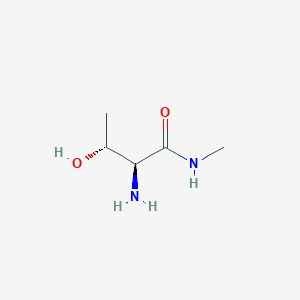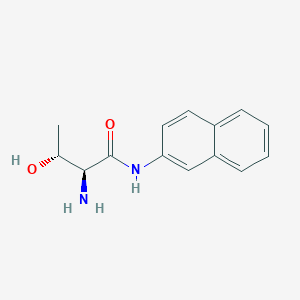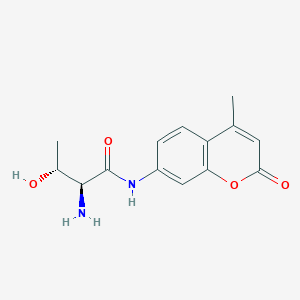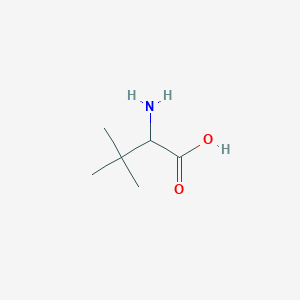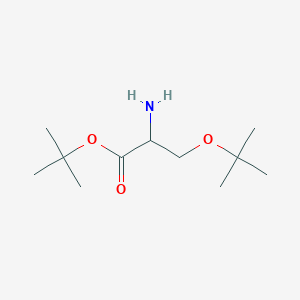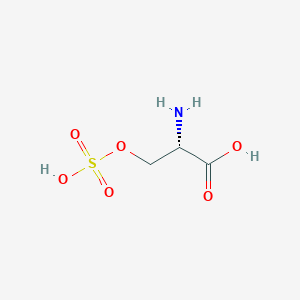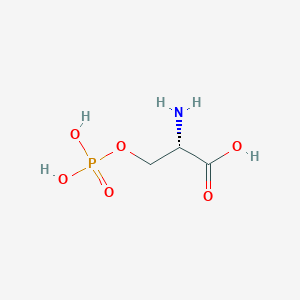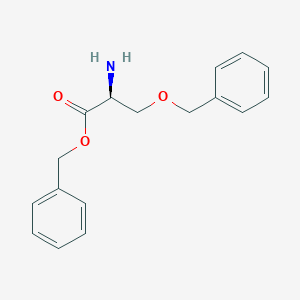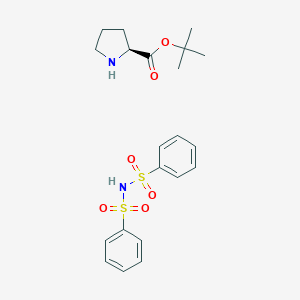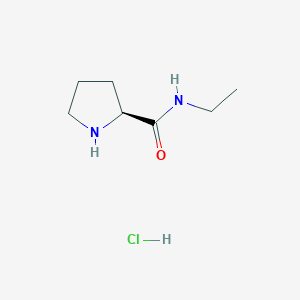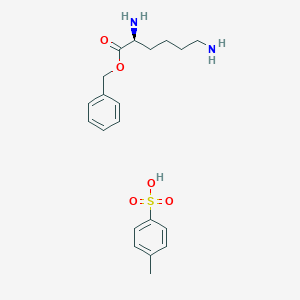
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. It is an organic compound composed of two benzene rings, an amino group, and a sulfonate group. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Scientific Research Applications
Potential Photoacid Generators
- Study Focus : Investigation of sulfonated oximes as potential photoacid generators in polymer resists.
- Key Findings : Sulfonated oximes were characterized and their photochemical decompositions studied. It was found that certain sulfonated oximes could release 4-methylbenzenesulfonic acid upon irradiation without forming 4-methylbenzenesulfinic acid. This suggests potential applications in the field of photolithography for creating intricate patterns on semiconductors or other materials.
- Source : Plater, M., Harrison, W., & Killah, R. (2019).
Synthesis and Catalytic Applications
- Study Focus : Synthesis of new catalytic complexes for the asymmetric Michael reaction.
- Key Findings : The research explored the synthesis of various complexes and their efficiency as catalysts in chemical reactions. This suggests possible applications in synthesizing pharmaceuticals or other complex organic compounds.
- Source : Stark, M. A., Jones, P. G., & Richards, C. (2000).
Corrosion Inhibition
- Study Focus : Evaluation of novel compounds as corrosion inhibitors for mild steel.
- Key Findings : Certain compounds, including those containing benzyl and 4-methylbenzenesulfonate groups, showed high corrosion inhibition efficiency. This has implications for industrial applications where metal preservation is critical.
- Source : Singh, P., & Quraishi, M. (2016).
Environmental Analysis
- Study Focus : Extraction and detection of benzene- and naphthalenesulfonates in industrial effluents.
- Key Findings : The study developed methods for the enrichment and detection of these compounds in wastewater, indicating their potential application in environmental monitoring and pollution control.
- Source : Alonso, M., Castillo, M., & Barceló, D. (1999).
properties
IUPAC Name |
benzyl (2S)-2,6-diaminohexanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2C7H8O3S/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,12H,4-5,8-10,14-15H2;2*2-5H,1H3,(H,8,9,10)/t12-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSGNVBOEXPQHJ-LTCKWSDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) | |
CAS RN |
16259-78-2 |
Source


|
| Record name | O-benzyl-L-lysine bis(toluene-p-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

